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Compound of Interest

Compound Name: Heliosupine N-oxide

Cat. No.: B12428186 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

concise technical guide on Heliosupine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO).

Core Physicochemical Data
A summary of the key chemical and physical properties of Heliosupine N-oxide is presented

below.

Property Value Reference

CAS Number 31701-88-9 [1]

Molecular Weight 413.46 g/mol [1]

Molecular Formula C₂₀H₃₁NO₈ [1]

Source

Found in plants of the

Boraginaceae family, such as

Cynoglossum officinale L.

[1][2]

Biological Activity and Mechanism of Action
Heliosupine N-oxide is recognized as a metabolite of heliosupine and functions as an inhibitor

of muscarinic acetylcholine receptors (mAChRs), with a reported half-maximal inhibitory

concentration (IC₅₀) of 350 μM.[1] Pyrrolizidine alkaloids (PAs) and their N-oxides are a broad

class of natural toxins with a range of biological activities, including potential neurotoxicity,
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hepatotoxicity, and carcinogenicity.[3] Recent computational studies suggest that various PAs,

likely including Heliosupine N-oxide, act as antagonists at the muscarinic acetylcholine M1

receptor.[4][3][5]

Experimental Protocols
Muscarinic Acetylcholine Receptor Binding Assay
(Radioligand Competition Assay)
This protocol is a representative method for determining the binding affinity of Heliosupine N-
oxide to muscarinic acetylcholine receptors.

Objective: To determine the inhibitory constant (Kᵢ) of Heliosupine N-oxide for muscarinic

acetylcholine receptors.

Materials:

Membrane preparations from cells expressing muscarinic acetylcholine receptor subtypes

(e.g., CHO-K1 cells transfected with human M1-M5 mAChR subtypes).

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

Unlabeled Ligand: Atropine (for determination of non-specific binding).

Test Compound: Heliosupine N-oxide.

Binding Buffer: 25 mM sodium phosphate, 5 mM MgCl₂, pH 7.4.[6]

Scintillation fluid.

Glass fiber filters.

96-well microplates.

Liquid scintillation counter.

Procedure:
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Membrane Preparation: Prepare membrane homogenates from cells expressing the desired

mAChR subtype.[6]

Assay Setup: In a 96-well plate, combine the membrane preparation (approximately 10-20

µg of membrane protein per well), a fixed concentration of [³H]NMS (e.g., 0.2 nM), and

varying concentrations of Heliosupine N-oxide.[6][7]

Total and Non-specific Binding:

For total binding, wells should contain only the membrane preparation and [³H]NMS.

For non-specific binding, incubate the membrane preparation and [³H]NMS with a high

concentration of an unlabeled antagonist like atropine (e.g., 1 µM).

Incubation: Incubate the plates for 3 hours at room temperature (22°C) to reach equilibrium.

[6]

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand. Wash the filters multiple times with ice-

cold binding buffer.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC₅₀ value of Heliosupine N-oxide from the competition curve

and then calculate the Kᵢ value using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of Heliosupine N-
oxide on a cell line.

Objective: To determine the concentration of Heliosupine N-oxide that reduces the viability of

a cell population by 50% (IC₅₀).

Materials:
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Human hepatocyte cell line (e.g., HepG2).

Cell culture medium and supplements.

Heliosupine N-oxide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

96-well plates.

Plate reader.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of Heliosupine N-oxide
and a vehicle control.

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time,

viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to

an insoluble formazan.

Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific

wavelength (e.g., 570 nm) using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value from the dose-response curve.

Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12428186?utm_src=pdf-body
https://www.benchchem.com/product/b12428186?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of muscarinic acetylcholine receptors by antagonists like Heliosupine N-oxide can

modulate various downstream signaling pathways. The specific outcomes depend on the

receptor subtype (M1-M5) and the cell type.

M1, M3, and M5 Receptor Antagonism: These receptors typically couple to Gq/11 proteins.

Their inhibition by an antagonist would be expected to decrease the activation of

phospholipase C (PLC), leading to reduced production of inositol trisphosphate (IP₃) and

diacylglycerol (DAG). This, in turn, would result in a decrease in intracellular calcium release

and reduced activation of protein kinase C (PKC).[8][9]

M2 and M4 Receptor Antagonism: These receptors are coupled to Gi/o proteins. Their

inhibition would lead to a disinhibition of adenylyl cyclase, resulting in an increase in

intracellular cyclic AMP (cAMP) levels.[10][11] Additionally, antagonism of these receptors

would prevent the activation of G protein-coupled inwardly rectifying potassium (GIRK)

channels.[10]

Below is a generalized diagram illustrating the potential impact of Heliosupine N-oxide on

mAChR signaling.

Muscarinic Acetylcholine Receptors

Antagonist

Downstream Effectors Second Messengers Cellular Response

M1, M3, M5 Phospholipase C (PLC)Activates

M2, M4 Adenylyl Cyclase (AC)Inhibits

GIRK Channels

Activates

Heliosupine N-oxide

Inhibits

Inhibits

IP3 / DAGProduces

cAMPProduces

Hyperpolarization

↑ Ca²⁺ / ↑ PKC

↓ cAMP
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Caption: Heliosupine N-oxide's antagonistic effect on mAChRs.
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Safety and Handling
Heliosupine N-oxide is classified as a pyrrolizidine alkaloid, a class of compounds known for

their potential toxicity.

Hazard Statements:

Fatal if swallowed, in contact with skin, or if inhaled.[12]

Precautionary Measures:

Do not get in eyes, on skin, or on clothing.

Wear protective gloves, protective clothing, eye protection, and face protection.

If swallowed, immediately call a poison center or doctor.

If on skin, wash with plenty of water.

If inhaled, remove person to fresh air and keep comfortable for breathing.[12]

It is imperative to handle Heliosupine N-oxide in a well-ventilated area, preferably in a

chemical fume hood, and to use appropriate personal protective equipment (PPE). Store the

compound securely, away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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